1-(4-bromophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone
Description
Properties
CAS No. |
618441-23-9 |
|---|---|
Molecular Formula |
C24H20BrN3O3S |
Molecular Weight |
510.4 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-[[5-[(4-methoxyphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C24H20BrN3O3S/c1-30-20-11-13-21(14-12-20)31-15-23-26-27-24(28(23)19-5-3-2-4-6-19)32-16-22(29)17-7-9-18(25)10-8-17/h2-14H,15-16H2,1H3 |
InChI Key |
OLQDMQPEUTTYLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Biological Activity
The compound 1-(4-bromophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone , also known by its CAS number 618441-23-9, belongs to a class of triazole derivatives that have garnered attention for their potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H21BrN4O3S
- Molecular Weight : 525.42 g/mol
- CAS Number : 618441-23-9
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis . The structural features of triazoles are believed to enhance their interaction with microbial enzymes, leading to inhibition of growth.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. Notably, derivatives similar to this compound have shown strong inhibitory effects on acetylcholinesterase (AChE) and urease. For instance, compounds with similar sulfanyl and triazole moieties exhibited IC50 values ranging from 1.13 µM to 6.28 µM against urease . This suggests that the compound may possess similar enzyme inhibitory properties.
Actoprotective Activity
The actoprotective effects of compounds within the triazole class were investigated using forced swimming tests in animal models. Some derivatives demonstrated moderate actoprotective effects, which could be attributed to their ability to modulate neurotransmitter levels and reduce fatigue . This aspect is crucial for potential applications in treating fatigue-related disorders.
The biological activity of this compound can be attributed to its structural components:
- Triazole Ring : Known for its role in inhibiting fungal cytochrome P450 enzymes.
- Sulfanyl Group : Often associated with increased biological activity due to its ability to form stable interactions with protein targets.
- Aromatic Substituents : These contribute to the lipophilicity and overall binding affinity of the compound towards biological targets.
Case Studies
- Analgesic Activity : A study involving similar oxazolones indicated that compounds with methoxy groups exhibited notable analgesic activity in animal models . This suggests that the presence of methoxy and bromophenyl substituents in our compound may enhance pain relief effects.
- Acute Toxicity Assessment : Toxicological evaluations have shown that derivatives with similar structures often exhibit low toxicity profiles in vivo, indicating a favorable safety margin for further development .
Scientific Research Applications
Scientific Research Applications
-
Antibacterial Activity :
- Research has demonstrated that triazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to 1-(4-bromophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone have shown effectiveness against various bacterial strains. The mechanism often involves inhibition of bacterial cell wall synthesis or disruption of metabolic pathways .
-
Antifungal Activity :
- This compound's triazole moiety is particularly effective against fungal infections by inhibiting the enzyme lanosterol 14α-demethylase involved in ergosterol biosynthesis. Studies indicate that compounds with similar structures can be potent antifungals against strains like Candida albicans and Aspergillus species .
-
Anticancer Properties :
- The anticancer potential of triazole derivatives has been explored extensively. The compound may induce apoptosis in cancer cells through various pathways such as the activation of caspases or the inhibition of cell proliferation signals . Preliminary studies suggest that derivatives can selectively target cancer cells while sparing normal cells.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and functional attributes of the target compound with analogous triazole derivatives:
Structural and Functional Insights
Methoxy and ethoxy groups (e.g., in and ) contribute to antioxidant properties via radical stabilization . Heteroaromatic substituents (e.g., pyridinyl in , quinolinyl in ) enhance π-π stacking interactions with biological targets, critical for anticancer and antibacterial activity .
Synthetic Methodologies :
- Most analogs are synthesized via S-alkylation of triazole-thiol intermediates with α-halogenated ketones, using bases like cesium carbonate or sodium ethoxide . Microwave-assisted synthesis (e.g., ) reduces reaction time from hours to minutes while improving yields .
Biological Performance :
- Dual sulfanyl linkages () correlate with enhanced antifungal activity, likely due to increased thiol-mediated oxidative stress in pathogens .
- Bromine vs. Chlorine : Brominated derivatives (e.g., ) generally show broader-spectrum activity compared to chlorinated analogs (), possibly due to stronger halogen bonding .
Preparation Methods
Preparation of 4-(4-Bromophenyl)-5-Phenyl-4H-1,2,4-Triazole-3-Thiol
The synthesis begins with the preparation of the triazole-thiol intermediate, 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol. This step involves cyclocondensation of thiocarbazides or hydrazine derivatives with carbonyl-containing precursors under alkaline conditions. For example, potassium 3-aroyldithiocarbazates may undergo hydrazinolysis to form the triazole-thiol backbone, a reaction optimized for minimal side-product formation.
S-Alkylation with 2-Bromo-1-Phenylethanone
The thiol intermediate undergoes S-alkylation using 2-bromo-1-phenylethanone in dimethylformamide (DMF) as the solvent. Cesium carbonate (Cs₂CO₃) is employed as a base to deprotonate the thiol group, facilitating nucleophilic substitution at the α-carbon of the bromoethanone. The reaction proceeds at 60–80°C for 6–8 hours, yielding the target compound after purification.
Table 1: Reaction Conditions for S-Alkylation
| Parameter | Specification |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Base | Cesium carbonate (2.5 equiv) |
| Temperature | 60–80°C |
| Reaction Time | 6–8 hours |
| Yield | 68–72% after purification |
One-Pot Parallel Synthesis Strategies
Thiourea Formation and Alkylation
A scalable one-pot method involves the formation of thioureas from aryl isothiocyanates and amines, followed by S-alkylation with 1,3-propane sultone. While this approach is primarily reported for simpler triazoles, modifications using 2-bromo-1-phenylethanone as the alkylating agent could adapt the methodology to synthesize the target compound. The use of nitrobenzene as an oxidizing agent during cyclization ensures efficient ring closure.
Advantages of Parallel Synthesis
This method reduces purification steps and improves time efficiency, enabling the production of triazole derivatives in high throughput. However, the complexity of the target compound’s substituents (e.g., 4-methoxyphenoxy and bromophenyl groups) may necessitate tailored optimization of reaction stoichiometry.
Purification and Characterization
Recrystallization Techniques
Crude product purification is achieved via recrystallization using ethanol-water or acetonitrile solvent systems. The high polarity of the sulfanyl-ethanone moiety enhances solubility in polar aprotic solvents, facilitating the removal of unreacted starting materials.
Spectroscopic Validation
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, 2H, Ar-H), 7.65 (d, 2H, Ar-H), 7.45–7.32 (m, 5H, Ph-H), 6.92 (d, 2H, OCH₃-Ar-H), 5.12 (s, 2H, OCH₂), 3.81 (s, 3H, OCH₃).
-
IR (KBr): 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C), 690 cm⁻¹ (C-S).
Mechanistic Insights and Challenges
Nucleophilic Substitution Dynamics
The sulfur atom in the triazole-thiol acts as a nucleophile, attacking the electrophilic α-carbon of 2-bromo-1-phenylethanone. Steric hindrance from the 4-bromophenyl and 4-phenyl groups necessitates elevated temperatures to overcome kinetic barriers.
Competing Side Reactions
Oxidation of the thiol to disulfides or over-alkylation at the triazole nitrogen are potential side reactions. These are mitigated by using anhydrous solvents and controlling the stoichiometry of the alkylating agent.
Comparative Analysis of Methods
Table 2: Multi-Step vs. One-Pot Synthesis
| Parameter | Multi-Step Synthesis | One-Pot Synthesis |
|---|---|---|
| Yield | 68–72% | 50–60% (estimated) |
| Purity | >95% | 85–90% |
| Time Efficiency | 12–16 hours | 6–8 hours |
| Scalability | Moderate | High |
| Functional Group Tolerance | High | Limited |
Q & A
Q. What are the key synthetic steps for preparing 1-(4-bromophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone?
The synthesis involves three critical steps:
- Triazole Ring Formation : Cyclization of hydrazine derivatives with nitriles under reflux conditions (e.g., ethanol, 80°C for 8–12 hours) .
- Etherification : Reaction of 4-methoxyphenol with a triazole intermediate using a base (e.g., K₂CO₃) in DMF at 60°C to introduce the methoxyphenoxy group .
- Thioether Linkage : S-alkylation of the triazole-thiol intermediate with 2-bromo-1-(4-bromophenyl)ethanone in an alkaline medium (e.g., NaH in THF, room temperature, 5 hours) .
Yield Optimization: Use anhydrous solvents and inert atmospheres (N₂/Ar) to minimize side reactions.
Q. How is this compound characterized structurally?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm; methoxy group at δ 3.8 ppm) .
- Infrared Spectroscopy (IR) : Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether stretch) .
- X-ray Crystallography : Resolves crystal packing and confirms the triazole-thioether geometry (e.g., dihedral angles between phenyl rings: 45–60°) .
Q. What preliminary biological activities have been reported?
- Antimicrobial Activity : Moderate inhibition against Staphylococcus aureus (MIC: 32 µg/mL) and Candida albicans (MIC: 64 µg/mL) via membrane disruption .
- Anti-inflammatory Effects : IC₅₀ of 12 µM against TNF-α secretion in macrophages, likely via NF-κB pathway modulation .
- Anticancer Potential : 48% growth inhibition of MCF-7 breast cancer cells at 50 µM, linked to apoptosis induction .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in thioether formation?
- Solvent Selection : Replace THF with DMF to enhance solubility of intermediates, improving yields from 65% to 82% .
- Catalyst Use : Add KI (10 mol%) to facilitate bromide displacement during S-alkylation .
- Temperature Control : Maintain 0–5°C during thiol deprotonation to reduce oxidation byproducts .
Q. What strategies address contradictions in biological activity data across analogs?
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replace 4-methoxyphenoxy with 4-chlorophenoxy) to isolate contributions to bioactivity .
- Dose-Response Curves : Re-test disputed compounds at graded concentrations (e.g., 1–100 µM) to identify non-linear effects .
- Target Validation : Use siRNA knockdowns to confirm whether observed cytotoxicity is target-specific (e.g., caspase-3 activation) .
Q. What computational methods predict binding modes with biological targets?
- Molecular Docking : Dock the compound into the ATP-binding site of EGFR (PDB ID: 1M17) using AutoDock Vina. The triazole and bromophenyl groups show hydrogen bonding with Lys721 and hydrophobic interactions with Leu694 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .
Q. How does the sulfanyl group influence reactivity in substitution reactions?
- Nucleophilic Substitution : The sulfur atom acts as a leaving group in SN₂ reactions with amines (e.g., morpholine in acetonitrile, 70°C), yielding secondary amine derivatives .
- Oxidation Sensitivity : Treat with H₂O₂ (3 eq.) in acetic acid to form sulfone derivatives, altering electronic properties (e.g., increased logP from 3.1 to 2.4) .
Data Analysis & Experimental Design
Q. How to resolve conflicting crystallographic data on triazole ring conformation?
Q. What in vitro assays validate anti-inflammatory mechanisms?
- ELISA for Cytokines : Measure TNF-α/IL-6 levels in LPS-stimulated RAW 264.7 cells after 24-hour treatment .
- Western Blotting : Probe for NF-κB p65 nuclear translocation and IκBα degradation .
- ROS Detection : Use DCFH-DA fluorescence to assess oxidative stress modulation .
Q. How to design analogs for improved metabolic stability?
- Isosteric Replacement : Substitute the methoxy group with a trifluoromethoxy group to reduce CYP450-mediated demethylation .
- Prodrug Approach : Convert the ketone to a ketal (e.g., ethylene glycol adduct) for pH-dependent release in target tissues .
Key Methodological Considerations
- Synthetic Reproducibility : Always characterize intermediates (e.g., via TLC and melting points) to ensure stepwise fidelity .
- Biological Assay Controls : Include vehicle (DMSO) and positive controls (e.g., dexamethasone for anti-inflammatory assays) .
- Computational Validation : Cross-check docking results with free-energy perturbation (FEP) calculations to refine binding affinity predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
